molecular formula C12H14N4O3S B1681183 Sulfacytine CAS No. 17784-12-2

Sulfacytine

Número de catálogo: B1681183
Número CAS: 17784-12-2
Peso molecular: 294.33 g/mol
Clave InChI: SIBQAECNSSQUOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulfacytine is synthesized through a series of chemical reactions involving the condensation of p-aminobenzoic acid with a pyrimidine derivative. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Sulfacytine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides .

Aplicaciones Científicas De Investigación

Sulfacytine is a sulfonamide antibiotic primarily used in the treatment of urinary tract infections (UTIs) . UTIs are one of the most common applications of this compound, with studies demonstrating its effectiveness against susceptible strains of bacteria .

Scientific Research Applications

Treatment of Urinary Tract Infections: this compound is effective against acute uncomplicated UTIs caused by Escherichia coli, Klebsiella-Enterobacter, Staphylococcus aureus, Proteus mirabilis, and, less frequently, Proteus vulgaris . Clinical trials have shown high bacteriologic success rates, with pathogenic organisms decreasing from significant levels to minimal levels in the urine of approximately 90% of patients . Clinical success, marked by the reduction of symptoms such as frequent urination and dysuria, alongside a decrease in pyuria, has been observed in 75 to 90% of patients .

Mechanism of Action: this compound functions as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial for bacterial synthesis of dihydrofolic acid. This compound prevents the condensation of pteridine with para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase, thereby inhibiting folic acid synthesis, which is essential for bacterial growth .

Comparison with Other Sulfonamides: In double-blind studies, this compound has been compared to sulfisoxazole for treating UTIs . The studies involved administering 1 gram of this compound per day versus 4 grams of sulfisoxazole per day for 10 days. Both drugs showed comparable efficacy, with similar rates of bacteriologic and clinical success .

Potential Adverse Effects: Adverse reactions to this compound are generally rare. Some patients may experience mild laboratory abnormalities such as decreased white blood cell count or lowered hemoglobin levels . Isolated cases of headache, nausea, and hematuria have also been reported .

Comparación Con Compuestos Similares

  • Sulfisoxazole
  • Sulfamethoxazole
  • Sulfadiazine

Comparison: Sulfacytine is unique among sulfonamides due to its short-acting nature and specific inhibition of dihydropteroate synthetase. While other sulfonamides like sulfisoxazole and sulfamethoxazole also inhibit folic acid synthesis, this compound’s rapid action and effectiveness against a broad spectrum of bacteria make it particularly valuable in clinical settings .

Actividad Biológica

Sulfacytine is a short-acting sulfonamide antibiotic that exhibits significant antibacterial properties. It acts primarily by inhibiting bacterial folic acid synthesis, making it effective against various gram-positive and some gram-negative bacteria. This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, case studies, and comparative effectiveness with other sulfonamides.

This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for bacterial folic acid synthesis. By preventing the condensation of p-aminobenzoic acid (PABA) with pteridine, this compound effectively reduces the production of dihydrofolic acid, a precursor necessary for the synthesis of nucleic acids and amino acids in bacteria .

Pharmacokinetics

  • Absorption : this compound is well absorbed when administered orally.
  • Distribution : The drug is widely distributed throughout body tissues, achieving high concentrations in pleural, peritoneal, synovial, and ocular fluids.
  • Resistance : Resistance to this compound often indicates resistance to other sulfonamides due to similar mechanisms of action across this class of antibiotics .

Case Studies

  • Urinary Tract Infections (UTIs) :
    • A double-blind study compared this compound with sulfisoxazole in treating acute uncomplicated UTIs involving 132 patients. Results indicated bacteriologic success in approximately 90% of patients treated with this compound, with clinical success rates between 85-90% . Adverse reactions were infrequent and mild .
  • Comparative Effectiveness :
    • In another study involving 98 outpatients, this compound was found to be effective in reducing urine bacterial counts significantly, similar to sulfisoxazole. Clinical success was noted in 75-85% of patients, demonstrating its therapeutic potential .

Data Table: Comparative Efficacy of this compound vs. Sulfisoxazole

StudyDrugBacteriologic Success (%)Clinical Success (%)Adverse Reactions
This compound9085Rare
Sulfisoxazole9085Mild (6 cases)

Antibacterial Spectrum

This compound demonstrates activity against a range of pathogens:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli (notably effective), Klebsiella species
  • Limitations : Ineffective against Pseudomonas aeruginosa and Serratia species due to inherent resistance .

Safety Profile and Adverse Effects

While generally well-tolerated, this compound can cause mild laboratory abnormalities such as decreased white blood cell counts. The incidence of severe adverse effects is low; however, monitoring is recommended during treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sulfacytine, and what analytical techniques are critical for confirming its purity?

  • Methodology: this compound synthesis typically involves sulfonamide formation via nucleophilic substitution. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via recrystallization or chromatography. Analytical validation requires NMR (structural confirmation), HPLC (purity assessment >95%), and mass spectrometry (molecular weight verification). Experimental protocols should be detailed in the "Experimental" section of manuscripts, with raw data in supplementary materials to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s stability under varying pH conditions?

  • Methodology: Stability studies should employ UV-Vis spectroscopy to monitor degradation kinetics and HPLC to identify degradation products. Buffer solutions across pH 1–13 can simulate physiological and storage conditions. Data interpretation must include Arrhenius plots for shelf-life prediction, with statistical validation (e.g., ANOVA for pH-dependent variance). Results should be contextualized against existing literature to highlight methodological improvements .

Q. How do researchers design dose-response experiments to evaluate this compound’s minimum inhibitory concentration (MIC) against Gram-negative bacteria?

  • Methodology: Use standardized broth microdilution assays (CLSI guidelines) with serial dilutions of this compound. Include positive (e.g., ciprofloxacin) and negative controls. Data analysis should calculate MIC50/90 values and compare them to structurally similar sulfonamides. Report variability through triplicate experiments and address outliers via Grubbs’ test. Ensure strain-specific metadata (e.g., efflux pump activity) is documented to explain efficacy differences .

Advanced Research Questions

Q. What computational approaches are effective in predicting this compound’s binding affinity to dihydropteroate synthase (DHPS) across bacterial mutants?

  • Methodology: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model this compound-DHPS interactions. Focus on mutations (e.g., Phe-Leu substitutions) that confer resistance. Validate predictions with in vitro enzyme inhibition assays. Cross-reference results with crystallographic data (PDB entries) to identify steric clashes or electrostatic mismatches. Address discrepancies using free-energy perturbation calculations .

Q. How can researchers resolve contradictions in reported antibacterial efficacy of this compound across in vitro and in vivo studies?

  • Methodology: Conduct a systematic review with PRISMA guidelines to identify confounding variables (e.g., pharmacokinetic factors, host immune responses). Use meta-analysis (random-effects models) to quantify heterogeneity. Experimental replication in standardized animal models (e.g., murine sepsis) with controlled delivery methods (IV vs. oral) can isolate bioavailability issues. Highlight methodological flaws in prior studies (e.g., inadequate sample sizes) .

Q. What strategies optimize this compound’s selectivity to reduce off-target effects in eukaryotic cells?

  • Methodology: Employ comparative proteomics (LC-MS/MS) to identify human proteins with sulfonamide-binding domains. Structure-activity relationship (SAR) studies can modify this compound’s aryl group to sterically hinder eukaryotic binding. Validate selectivity via cytotoxicity assays (MTT/PI staining) in human cell lines. Cross-validate findings with transcriptomic data (RNA-seq) to assess unintended pathway modulation .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze this compound’s synergistic effects with β-lactam antibiotics in polymicrobial infections?

  • Methodology: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Synergy (FICI ≤0.5) should be confirmed with time-kill curves. Apply Bliss independence or Loewe additivity models to quantify interaction strength. Address pseudoreplication errors via mixed-effects modeling. Publish raw data in repositories like Zenodo for transparency .

Q. What bioinformatics tools are recommended for identifying this compound resistance genes in metagenomic datasets?

  • Methodology: Use AMR++ or CARD databases to annotate resistance genes. Employ Kraken2 for taxonomic classification and DIAMOND for alignment against sulfonamide-resistant DHPS homologs. Validate findings with PCR and Sanger sequencing. Address false positives by filtering low-coverage contigs (<10x) and cross-referencing with phenotypic resistance data .

Q. Literature & Reproducibility Challenges

Q. How can researchers address gaps in this compound’s pharmacokinetic data, particularly regarding tissue penetration in immunocompromised models?

  • Methodology: Perform LC-MS/MS-based tissue distribution studies in neutropenic murine models. Compare plasma vs. tissue concentrations (e.g., lung, liver) at multiple timepoints. Use non-compartmental analysis (WinNonlin) to calculate AUC and half-life. Replicate under varied immunosuppression protocols (e.g., cyclophosphamide vs. corticosteroids) to assess robustness .

Q. What frameworks ensure rigorous peer review of this compound studies, especially when evaluating novel synthesis methods?

  • Methodology: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Require raw spectra (NMR, HPLC) and synthetic protocols in supplementary materials. Use checklists like CHEM21 for green chemistry metrics. Encourage post-publication replication initiatives via platforms like PubPeer to flag unreported optimization steps .

Q. Tables for Key Methodological Comparisons

Technique Application Validation Criteria References
HPLC-PDA Purity assessment (>95%)Symmetrical peaks, resolution >1.5
Molecular Dynamics Resistance mutation analysisRMSD <2 Å, free energy convergence
Meta-analysis Efficacy contradiction resolutionI² <50% (low heterogeneity)

Propiedades

IUPAC Name

4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBQAECNSSQUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023606
Record name Sulfacytine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfacytine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

175 mg sol in 100 mL buffer at pH 5 at 37 °C, Insoluble in water; soluble in alkali, Solubility increases with increasing pH., 4.68e-01 g/L
Record name Sulfacytine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFACYTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfacytine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sulfacytine is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine.
Record name Sulfacytine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFACYTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from butyl alcohol, methanol, Crystalline

CAS No.

17784-12-2, 1401-49-6
Record name Sulfacytine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17784-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfactin (antibiotic)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfacytine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017784122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfacytine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfacytine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfacytine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFACYTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T795873AJP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFACYTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfacytine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166.5-168 °C, MP: 104 °C /Monohydrate/, 166.5 °C
Record name Sulfacytine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFACYTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfacytine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.